5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of pyrrolones This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxy group, a methoxybenzyl group, and a phenyl group attached to a pyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolone Ring: The pyrrolone ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and carbonyl compounds.
Introduction of Functional Groups: The fluorophenyl, hydroxy, methoxybenzyl, and phenyl groups are introduced through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired functionalization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the pyrrolone ring can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group results in a secondary alcohol.
Scientific Research Applications
5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways such as:
Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-bromophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 5-(4-methylphenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-3-hydroxy-1-(3-methoxybenzyl)-4-phenyl-1,5-dihydro-2H-pyrrol-2-one lies in the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry.
Properties
Molecular Formula |
C24H20FNO3 |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-hydroxy-1-[(3-methoxyphenyl)methyl]-3-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H20FNO3/c1-29-20-9-5-6-16(14-20)15-26-22(18-10-12-19(25)13-11-18)21(23(27)24(26)28)17-7-3-2-4-8-17/h2-14,22,27H,15H2,1H3 |
InChI Key |
PEHJPKHNSGXTIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(C(=C(C2=O)O)C3=CC=CC=C3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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